PDI-IN-3

Protein disulfide isomerase Irreversible inhibition Covalent inhibitor

PDI-IN-3 (16F16) is the prototypical irreversible covalent PDI inhibitor for Huntington disease and protein-misfolding research. It targets vicinal cysteines in the CGHC active-site motif, providing washout-resistant, sustained inhibition essential for long-duration experiments and chemoproteomic target-engagement studies. Unlike reversible inhibitors (LOC14, PDI-IN-1) or isoform-selective probes (Rb-11-ca, KSC-34), 16F16 delivers broad PDI family coverage, preventing isoform redundancy from masking phenotype. Validated in PC12 mHTTQ103 cells (EC50 = 1,500 nM), organotypic brain slice cultures, and primary neuronal Aβ toxicity assays. Optimal for replicating published Huntington disease pharmacology.

Molecular Formula C16H17ClN2O3
Molecular Weight 320.77 g/mol
CAS No. 922507-80-0
Cat. No. B1679143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDI-IN-3
CAS922507-80-0
SynonymsPDI inhibitor 16F16
Molecular FormulaC16H17ClN2O3
Molecular Weight320.77 g/mol
Structural Identifiers
SMILESCC1(C2=C(CCN1C(=O)CCl)C3=CC=CC=C3N2)C(=O)OC
InChIInChI=1S/C16H17ClN2O3/c1-16(15(21)22-2)14-11(7-8-19(16)13(20)9-17)10-5-3-4-6-12(10)18-14/h3-6,18H,7-9H2,1-2H3
InChIKeyBCSIRYFYAKLJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PDI-IN-3 (922507-80-0): Procurement-Quality Protein Disulfide Isomerase Inhibitor for Neurodegenerative Disease Research


PDI-IN-3 (CAS 922507-80-0, also designated as compound 16F16) is a small-molecule protein disulfide isomerase (PDI) inhibitor with irreversible covalent binding to the active site vicinal cysteines of the CGHC motif [1]. First identified in a phenotypic screen for compounds that prevent apoptosis induced by mutant huntingtin protein, PDI-IN-3 has established utility in Huntington disease cell models and organotypic brain slice cultures [1]. The compound acts as a neuroprotective agent in protein misfolding contexts and has been validated in primary neuronal cultures against Aβ peptide-induced toxicity .

Why Generic PDI Inhibitor Substitution Fails: Irreversible Covalent Mechanism and Differential Isoform Selectivity of PDI-IN-3


PDI inhibitors are not functionally interchangeable due to substantial divergence in reversibility profiles, isoform selectivity, and validated disease model applications. PDI-IN-3 (16F16) functions as an irreversible covalent inhibitor targeting vicinal cysteines in the CGHC active site motif, in contrast to reversible inhibitors such as LOC14 (Kd = 62 nM) and PDI-IN-1 (IC50 = 1.7 μM) [1]. Furthermore, PDI-IN-3 exhibits a distinct PDI isoform selectivity profile compared to other PDI-targeting small molecules including Rb-11-ca and KSC-34, as demonstrated in comparative chemoproteomic analyses [2]. Substituting PDI-IN-3 with a reversible inhibitor or an isoform-selective analog fundamentally alters the experimental pharmacology, potentially invalidating reproducibility in Huntington disease, thrombosis, or viral infection models where PDI-IN-3 has been specifically validated [1][2].

PDI-IN-3 Quantitative Differentiation Evidence: Comparator-Backed Procurement Data for Scientific Selection


Irreversible Covalent Binding Mechanism Distinguishes PDI-IN-3 from Reversible PDI Inhibitors

PDI-IN-3 (16F16) functions as an irreversible PDI inhibitor via covalent modification of active site vicinal cysteines in the CGHC motif, whereas LOC14, PDI-IN-1, and quercetin-3-rutinoside are reversible inhibitors [1]. In a comparative analysis of synthetic PDI antagonists, PDI-IN-3 is classified as irreversible alongside PACMA-31, RB-11-ca, and phenyl vinyl sulfonate derivatives, while ML359, quercetin-3-rutinoside, and juniferdin are reversible [2]. This mechanistic distinction determines the duration of PDI inhibition and the potential for washout recovery in cell-based assays.

Protein disulfide isomerase Irreversible inhibition Covalent inhibitor

PDI Isoform Selectivity Profile Differentiates PDI-IN-3 from Rb-11-ca and KSC-34

A comparative chemoproteomic analysis evaluated the target selectivity of PDI-IN-3 (16F16), Rb-11-ca, and KSC-34 across PDI family isoforms [1]. PDI-IN-3 demonstrates broader reactivity across multiple PDI isoforms compared to the more restricted selectivity of Rb-11-ca and KSC-34. Specifically, KSC-34 is characterized as an A-site selective PDIA1 inhibitor targeting C53 in the a domain active site, whereas PDI-IN-3 exhibits a broader PDI isoform engagement profile [1][2].

PDI isoform selectivity Chemoproteomics PDIA1

Cell Viability Rescue in Mutant Huntingtin Model Establishes PDI-IN-3 Potency Baseline

In a PC12 cell model expressing mutant huntingtin protein (mHTTQ103), PDI-IN-3 (16F16) demonstrated neuroprotective efficacy with an EC50 of 1,500 nM [1]. This potency served as the benchmark for subsequent lead optimization efforts that yielded LOC14 (EC50 = 500 nM) and LOC9 (EC50 = 600 nM), representing 3-fold and 2.5-fold improvements in potency respectively [1]. The same study confirmed that the neuroprotection is mediated through PDI inhibition, as LOC14 was validated to inhibit PDIa reductase activity and bind reversibly to PDI with Kd = 62 nM [1].

Huntington disease Neuroprotection Protein misfolding

PDI-IN-3 Lacks Antiviral Efficacy in Dengue Virus Model Contrasting with Rb-11-ca

In a comparative evaluation of PDI inhibitors in a dengue virus (DENV) infection model using Huh7 cells, PDI-IN-3 (16F16) failed to significantly reduce viral NS3 protein levels or viral titers, whereas compound 147 and Rb-11-ca demonstrated efficacy [1]. Specifically, treatment with Rb-11-ca significantly reduced DENV NS3 protein levels, but only compound 147 treatment resulted in significant reduction of viral titers by focus-forming assay [1]. PDI-IN-3 showed no significant antiviral effect in this model, establishing a clear application-dependent differentiation among PDI inhibitors.

Dengue virus Antiviral PDI inhibitor comparison

PDI-IN-3 Optimal Research Application Scenarios: Evidence-Backed Procurement Guidance


Huntington Disease and Polyglutamine Expansion Disorder Models

PDI-IN-3 is the optimal choice for Huntington disease research requiring a validated reference PDI inhibitor. The compound was discovered in a screen for compounds preventing apoptosis induced by mutant huntingtin protein and demonstrated reproducible neuroprotective efficacy in PC12 cells expressing mHTTQ103 with EC50 = 1,500 nM [1]. It has been validated in organotypic brain slice culture models of Huntington disease, establishing translational relevance beyond immortalized cell lines [1]. For researchers seeking the prototypical irreversible PDI inhibitor in protein misfolding neurodegenerative disease contexts, PDI-IN-3 remains the procurement standard.

Mechanistic Studies Requiring Irreversible Covalent PDI Inhibition

PDI-IN-3 is the preferred selection for experiments requiring sustained, washout-resistant PDI inhibition. Its irreversible covalent mechanism targeting vicinal cysteines in the CGHC active site motif distinguishes it from reversible inhibitors such as LOC14 (Kd = 62 nM), PDI-IN-1 (IC50 = 1.7 μM), and PDI-IN-2 (IC50 = 0.62-0.63 μM) [1][2]. This mechanism is particularly advantageous for long-duration cell culture experiments, target engagement studies where reversible inhibitors would dissociate upon washout, and experiments requiring covalent target modification for downstream chemoproteomic analysis [1].

Pan-PDI Family Inhibition in Multi-Isoform Biological Systems

For experimental systems where multiple PDI isoforms (PDIA1/P4HB, PDIA4, PDIA6) contribute to phenotype, PDI-IN-3 provides broader isoform coverage compared to isoform-selective inhibitors. Chemoproteomic analyses demonstrate that PDI-IN-3 engages multiple PDI family members, contrasting with the restricted selectivity of Rb-11-ca and KSC-34, which are A-site selective PDIA1 inhibitors [1][2]. Researchers investigating PDI biology in settings where isoform redundancy may mask phenotype should select PDI-IN-3 over isoform-selective alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDI-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.